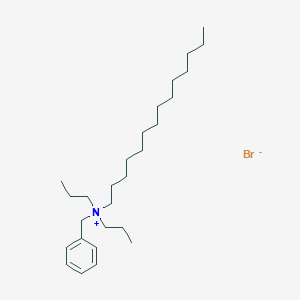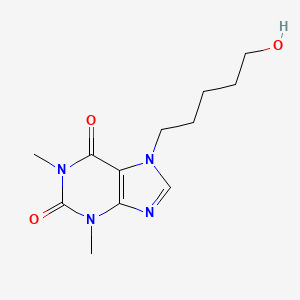
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of a hydroxypentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine core with a hydroxypentyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the purine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the purine ring or the hydroxypentyl side chain.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Hydroxypentyl)-1H-indol-3-yl: A naphthoylindole derivative with a similar hydroxypentyl side chain.
ADB-PINACA: A synthetic cannabinoid with a hydroxypentyl group.
5F-MDMB-PINACA: Another synthetic cannabinoid with structural similarities.
Uniqueness
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core structure combined with the hydroxypentyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88338-98-1 |
|---|---|
Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
7-(5-hydroxypentyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-14-10-9(11(18)15(2)12(14)19)16(8-13-10)6-4-3-5-7-17/h8,17H,3-7H2,1-2H3 |
InChI Key |
QSLWCYSLTRAPQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

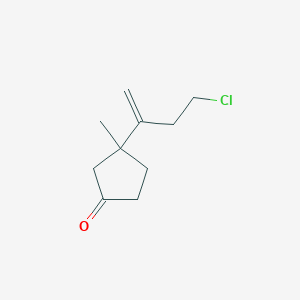
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
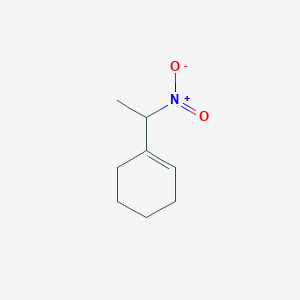
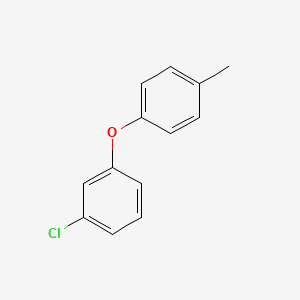
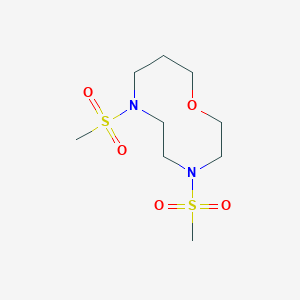
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)


oxophosphanium](/img/structure/B14379739.png)
